
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine is a heterocyclic compound that features a unique structure with three pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine typically involves the use of pyridine derivatives as starting materials. One common method involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane . Another approach involves the catalyst-free synthesis of substituted pyridin-2-yl derivatives from hetaryl ureas and alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include 3-chloroperbenzoic acid for oxidation and various metal catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 3-chloroperbenzoic acid can yield pyridine-N-oxide derivatives .
Scientific Research Applications
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine involves its interaction with molecular targets through coordination with metal ions. This interaction can influence various biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl)pyrimidine derivatives
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide
Uniqueness
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine is unique due to its three pyridine rings, which provide multiple coordination sites for metal ions
Properties
Molecular Formula |
C20H14N4 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-pyridin-2-yl-2,3-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C20H14N4/c1-2-10-23-19(7-1)17-11-18(15-5-3-8-21-12-15)20(24-14-17)16-6-4-9-22-13-16/h1-14H |
InChI Key |
LFDXRQWUVGYXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
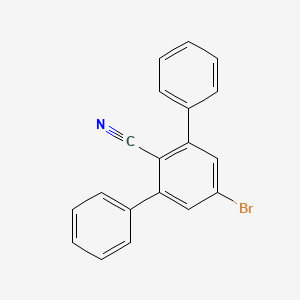
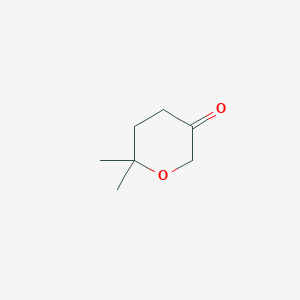
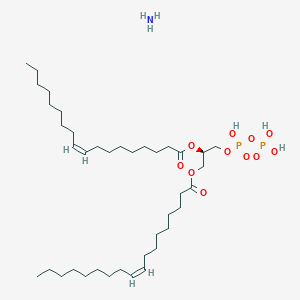
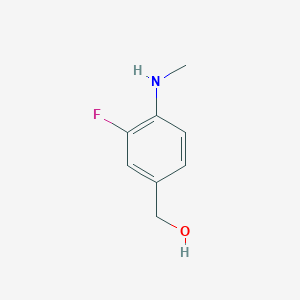

![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)

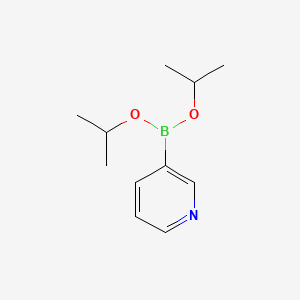
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)



